molecular formula C6H8N2 B14172279 2-Methylidene-2,3-dihydro-1H-1,3-diazepine CAS No. 922179-93-9

2-Methylidene-2,3-dihydro-1H-1,3-diazepine

Cat. No.: B14172279
CAS No.: 922179-93-9
M. Wt: 108.14 g/mol
InChI Key: QGBZTWKKTMGHMK-UHFFFAOYSA-N
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Description

2-Methylidene-2,3-dihydro-1H-1,3-diazepine is an organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-2,3-dihydro-1H-1,3-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. For example, the reaction of o-phenylenediamine with acetone under acidic conditions can yield the desired diazepine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-2,3-dihydro-1H-1,3-diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated diazepine derivatives.

Scientific Research Applications

2-Methylidene-2,3-dihydro-1H-1,3-diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylidene-2,3-dihydro-1H-1,3-diazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylidene-2,3-dihydro-1H-1,3-diazepine is unique due to its specific substitution pattern and the presence of a methylene group

Properties

CAS No.

922179-93-9

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2-methylidene-1,3-dihydro-1,3-diazepine

InChI

InChI=1S/C6H8N2/c1-6-7-4-2-3-5-8-6/h2-5,7-8H,1H2

InChI Key

QGBZTWKKTMGHMK-UHFFFAOYSA-N

Canonical SMILES

C=C1NC=CC=CN1

Origin of Product

United States

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